molecular formula C20H23FN4O2 B606338 Branebrutinib CAS No. 1912445-55-6

Branebrutinib

Cat. No.: B606338
CAS No.: 1912445-55-6
M. Wt: 370.4 g/mol
InChI Key: VJPPLCNBDLZIFG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Branebrutinib (BMS-986195) is a potent, highly selective, covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor (BCR) signaling and immune-mediated disease pathways . It binds covalently to Cys481 in the BTK active site, achieving near-complete and sustained BTK occupancy even after plasma concentrations drop below detectable levels . Preclinical studies demonstrated its efficacy in murine models of autoimmune diseases, with doses ≥0.5 mg/kg/day showing ≥90% BTK inactivation and protection against joint damage and lupus nephritis .

In phase I trials, this compound exhibited rapid absorption (peak plasma concentration within 1 hour) and a short half-life (1.2–1.7 hours), but pharmacodynamic effects persisted due to slow BTK turnover (mean half-life of 115–154 hours) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Branebrutinib involves a four-step process that leverages high-throughput experimentation. The key steps include an indolization reaction that rapidly generates high synthetic complexity. This process involves the following steps :

  • Formation of an indole core through a novel indolization reaction.
  • Amidation to introduce the amide functionality.
  • Substitution reactions to introduce the necessary functional groups.
  • Final purification and isolation of the product.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. High-throughput experimentation is employed to identify the most efficient and cost-effective conditions for each step, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Branebrutinib undergoes several types of chemical reactions, including:

    Substitution Reactions: Introduction of various functional groups during synthesis.

    Amidation: Formation of amide bonds.

    Cyclization: Formation of the indole core.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halogenated precursors and nucleophiles under basic conditions.

    Amidation: Utilizes amine and carboxylic acid derivatives in the presence of coupling agents.

    Cyclization: Requires specific catalysts and conditions to promote the formation of the indole ring.

Major Products: The major product of these reactions is this compound itself, with high purity and specific functional groups necessary for its biological activity .

Scientific Research Applications

Pharmacokinetics

Branebrutinib exhibits rapid absorption with peak plasma concentrations reached within 1.5 hours post-administration. The half-life ranges from 1.2 to 1.7 hours, with complete clearance within 24 hours. Notably, BTK occupancy remains high even after plasma levels drop, indicating prolonged pharmacodynamic effects .

Autoimmune Diseases

This compound is under investigation for several autoimmune conditions:

  • Rheumatoid Arthritis (RA) : Clinical trials have assessed its efficacy compared to placebo in patients with moderate to severe RA. Results indicated that while this compound showed potential benefits, it did not significantly outperform placebo after 12 weeks .
  • Systemic Lupus Erythematosus (SLE) : In a double-blind study, this compound was evaluated for its effectiveness in treating active SLE and primary Sjögren's syndrome. Although the drug demonstrated some clinical activity, the results were mixed regarding overall efficacy compared to placebo .
  • Primary Sjögren's Syndrome : Similar to SLE, this compound is being studied for its therapeutic effects on this condition. The underlying mechanisms suggest potential benefits due to BTK's role in immune signaling .

Cancer Treatment

This compound has also been explored for its applications in oncology:

  • Multidrug-Resistant Cancers : Research indicates that this compound can resensitize P-glycoprotein-overexpressing cancer cells to chemotherapy agents like vincristine and paclitaxel. This characteristic may enhance the effectiveness of existing cancer therapies by overcoming resistance mechanisms .
  • B-cell Malignancies : In preclinical studies, this compound exhibited robust efficacy against various B-cell malignancies including chronic lymphocytic leukemia and mantle cell lymphoma, showing high overall response rates and durable effects .

Summary of Key Trials

A selection of clinical trials has been conducted to evaluate the safety and efficacy of this compound across various conditions:

Trial IDConditionPhaseKey Findings
EudraCT 2019-002205-22Rheumatoid Arthritis/SLE/PSSPhase IINo significant difference from placebo after 12 weeks .
NCT03245515Moderate to Severe PsoriasisPhase IIOngoing evaluations for safety and efficacy .
NCT02931838Active Systemic Lupus ErythematosusPhase IIIAssessing long-term outcomes and safety profiles .

Notable Observations

  • In murine models, this compound effectively reduced disease severity in collagen-induced arthritis models and lupus nephritis, showcasing its potential as a therapeutic agent for autoimmune disorders .
  • The compound's ability to inhibit P-glycoprotein suggests a novel application in combination therapies for resistant cancers, warranting further exploration in clinical settings .

Mechanism of Action

Branebrutinib exerts its effects by covalently binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B-cell receptor signaling. This mechanism is crucial for its therapeutic effects in autoimmune diseases and hematological malignancies .

Comparison with Similar Compounds

BTK inhibitors are classified into irreversible covalent (e.g., ibrutinib, acalabrutinib) and reversible non-covalent (e.g., BMS-986142, CGI-1746) agents. Below is a detailed comparison:

Table 1: Key Properties of Branebrutinib vs. Other BTK Inhibitors

Property This compound (BMS-986195) Ibrutinib BMS-986142 (Reversible) CGI-1746 (Reversible)
Mechanism Covalent, irreversible Covalent, irreversible Reversible Reversible
BTK IC₅₀ 0.1 nM (kinase assay) 0.5 nM 0.50 nM 1.9 nM
Selectivity >5,000-fold over 240 kinases; Tec family IC₅₀: 0.9–9 nM Lower selectivity (off-target EGFR, ITK) Improved selectivity vs. BMS-935177 High kinase selectivity
Half-Life 1.2–1.7 hours (plasma); BTK occupancy persists >24 hours 4–6 hours Not reported Not reported
Clinical Efficacy Phase II failed superiority in mCLASI-50 ; robust preclinical efficacy in autoimmune models Approved for B-cell malignancies Phase II for RA/Sjögren’s Preclinical only
Safety Mild AEs (headache, dizziness); no bleeding events Bleeding risk, atrial fibrillation Favorable preclinical safety Well-tolerated in preclinical
Unique Features Rapid BTK inactivation; minimal brain penetration; P-glycoprotein inhibition First-in-class BTK inhibitor Reversible binding avoids covalent toxicity Binds inactive BTK conformation

Key Differentiators of this compound

Selectivity : this compound exhibits >5,000-fold selectivity for BTK over 240 kinases, with only Tec family kinases (Tec, Bmx, Txk) requiring 9–90× higher concentrations for inhibition . This contrasts with ibrutinib, which has off-target effects on EGFR and ITK, contributing to toxicity .

Pharmacokinetics/Pharmacodynamics: Despite a short plasma half-life, this compound achieves sustained BTK occupancy due to covalent binding and slow BTK turnover. A single 10-mg dose maintains 100% BTK occupancy for 24 hours, enabling once-daily dosing .

Multidrug Resistance Modulation : this compound inhibits P-glycoprotein (P-gp), reversing chemoresistance in P-gp-overexpressing cancer cells by blocking drug efflux .

Clinical Trial Outcomes

  • placebo) . However, its strong preclinical efficacy in arthritis and lupus models supports ongoing trials in rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and Sjögren’s syndrome .
  • Drug-Drug Interaction Profile : this compound shows minimal interactions with major CYP enzymes or transporters, except weak interactions with montelukast (CYP2C8) and digoxin (P-gp) .

Biological Activity

Branebrutinib (BMS-986195) is a selective, oral, small-molecule inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and potential applications in treating multidrug-resistant cancers.

This compound covalently binds to a cysteine residue in the active site of BTK, leading to its rapid inactivation. This mechanism results in significant inhibition of B-cell signaling pathways, which is crucial for the proliferation and survival of B-cells. The compound has demonstrated over 5000-fold selectivity for BTK compared to other kinases, ensuring minimal off-target effects .

Pharmacokinetics and Pharmacodynamics

In clinical studies, this compound has shown rapid absorption with peak plasma concentrations occurring within 1.5 hours post-administration. The half-life ranges from 1.2 to 1.7 hours, with BTK occupancy reaching 100% after a single 10 mg dose. Notably, BTK occupancy decays predictably over time, maintaining pharmacodynamic effects even after plasma levels fall below detectable limits .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Maximum Plasma Concentration~1.5 hours
Half-Life1.2 - 1.7 hours
BTK Occupancy100% after 10 mg
Duration of Action>24 hours

Efficacy Against Multidrug Resistance

This compound has been evaluated for its ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. Research indicates that this compound can resensitize P-gp-overexpressing cancer cells to chemotherapeutic agents like vincristine and paclitaxel at sub-toxic concentrations. This effect is attributed to its direct inhibition of P-gp's drug transport function .

Table 2: Reversal of Chemoresistance by this compound

Drug SubstrateCell LineIC50 (without this compound)IC50 (with this compound)Fold-Reversal (FR)
VincristineKB-V-1X μMY μMFR = X/Y
PaclitaxelNCI-ADR-RESA μMB μMFR = A/B
ColchicineMDR19-HEK293M μMN μMFR = M/N

Clinical Trials and Case Studies

Several clinical trials have assessed the safety and efficacy of this compound across various conditions:

  • Phase I Trial : A double-blind, placebo-controlled trial involving healthy participants demonstrated that this compound was well tolerated with mild to moderate adverse events. The study confirmed the rapid absorption and high BTK occupancy necessary for therapeutic efficacy .
  • Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound showed promise as a treatment option, with ongoing studies evaluating its effectiveness compared to placebo .
  • Systemic Lupus Erythematosus (SLE) : Another study aimed at assessing this compound's safety and efficacy in SLE patients has been completed, with results pending publication .

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying Branebrutinib’s molecular targets in preclinical studies?

  • Methodological Answer : Begin with in silico approaches (e.g., molecular docking or kinase profiling) to predict binding affinities. Validate findings using in vitro kinase inhibition assays and proteomic profiling (e.g., mass spectrometry). Cross-reference results with existing literature to confirm specificity and avoid off-target effects. For reproducibility, document assay conditions (e.g., buffer pH, ATP concentrations) and use standardized positive/negative controls .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy in autoimmune disease models?

  • Methodological Answer : Use cell-based assays (e.g., B-cell proliferation or cytokine release assays) with primary human cells or disease-relevant cell lines. Include dose-response curves (e.g., IC₅₀ calculations) and time-course experiments to assess dynamic effects. Normalize data to baseline activity in healthy controls and account for inter-donor variability via triplicate experiments. Ensure blinding during data collection to minimize bias .

Q. What statistical approaches are critical for analyzing contradictory efficacy data in this compound trials?

  • Methodological Answer : Apply sensitivity analyses to identify outliers or confounding variables (e.g., patient stratification by biomarkers). Use mixed-effects models to account for repeated measures or hierarchical data structures. For meta-analyses, follow PRISMA guidelines to aggregate data across studies, and assess heterogeneity via I² statistics. Transparently report effect sizes and confidence intervals to contextualize discrepancies .

Advanced Research Questions

Q. How can researchers resolve pharmacokinetic (PK) variability observed in this compound clinical trials?

  • Methodological Answer : Implement population PK modeling (e.g., NONMEM or Monolix) to identify covariates (e.g., renal/hepatic function, CYP3A4 polymorphisms) influencing drug exposure. Validate models using bootstrapping or visual predictive checks. For translational insights, integrate PK/pharmacodynamic (PD) data to optimize dosing regimens in subpopulations .

Q. What strategies are effective for addressing translational gaps between preclinical and clinical outcomes for this compound?

  • Methodological Answer : Use PK/PD modeling to bridge in vitro potency (e.g., IC₅₀) and in vivo exposure (e.g., AUC). Conduct biomarker-driven trials (e.g., target engagement assays like BTK occupancy in PBMCs) to confirm mechanistic relevance. Leverage preclinical disease models with humanized immune systems to improve clinical predictability .

Q. How can researchers optimize experimental designs for identifying this compound-responsive biomarkers in heterogeneous patient populations?

  • Methodological Answer : Employ multi-omics approaches (e.g., transcriptomics, proteomics) on longitudinal patient samples. Use machine learning (e.g., LASSO regression) to prioritize biomarkers associated with clinical response. Validate candidates in independent cohorts and assess technical reproducibility via cross-platform validation (e.g., ELISA vs. mass spectrometry) .

Q. What methodologies mitigate risks of long-term toxicity in this compound-treated cohorts?

  • Methodological Answer : Design post-marketing surveillance studies with extended follow-up periods (≥5 years). Use real-world data (e.g., EHRs) to monitor rare adverse events (AEs). Preclinically, conduct off-target profiling (e.g., safety panels for hepatotoxicity) and genotoxicity assays (e.g., Ames test). Report AE severity using CTCAE criteria and stratify by dose/exposure .

Q. Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ClinicalTrials.gov , PRIDE). Include detailed experimental protocols in supplementary materials .
  • Ethical Compliance : For clinical studies, obtain IRB approval and document informed consent processes. Address conflicts of interest transparently in publications .

Properties

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912445-55-6
Record name Branebrutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Branebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRANEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.